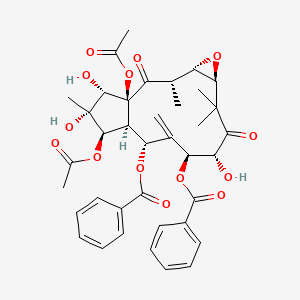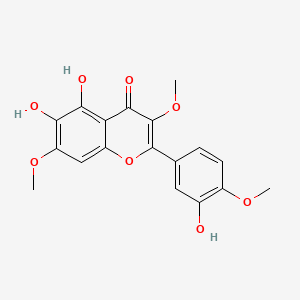
Carbon-14
Übersicht
Beschreibung
Carbon C-14 is an unstable isotope of carbon created when a neutron collides with a nitrogen atom, causing capture of the neutron and release of the proton converting nitrogen to a carbon with fourteen nucleons (6 protons and 8 neutrons). Carbon-14 emits beta particles as it decays and reverts back to nitrogen.
Carbon-14 atom is a carbon atom.
Wissenschaftliche Forschungsanwendungen
Radiocarbon in Ecology
Carbon-14 (14C) has significantly enhanced ecological research, particularly in tracing carbon sources and understanding ecosystem functioning. It surpasses stable carbon isotopes in specificity due to its diverse residence times and sources across Earth's carbon reservoirs. Ecologists utilize 14C for various purposes, including assessing food web contributions and characterizing resource use among terrestrial and aquatic consumers. Recent advancements have made 14C analysis more accessible and affordable, broadening its application in ecological studies (Larsen, Yokoyama, & Fernandes, 2018).
Archaeological and Historical Research
14C dating has revolutionized archaeology, offering a means to date artifacts and inform global climatic conditions of the past. Its ability to trace the first product of photosynthesis and determine global ocean circulation timelines exemplifies its versatility in historical and archaeological research (Gerhart, 2019).
Oceanography and Atmospheric Studies
14C plays a crucial role in oceanography and atmospheric research, particularly in understanding carbon cycling. It is used in marine and aquatic studies to gather information on local, regional, and global carbon budgets. Its application ranges from analyzing dissolved and particulate organic carbon in rivers to assessing ocean circulation patterns, revealing essential insights into carbon dynamics (Raymond et al., 2004).
Climate Change and Carbon Cycle Research
14C is a key tracer in climate change studies, offering insights into the carbon cycle, solar activity, and Earth’s geodynamo. Its formation by cosmic particles and dispersal across Earth's system compartments enables detailed reconstructions of past 14C levels, enhancing our understanding of climate processes and solar activity variations (Heaton et al., 2021).
Nuclear Power and Waste Management
In nuclear power production, 14C is a significant radionuclide, especially concerning waste management and environmental impact. Its long half-life and high mobility make it a key focus in assessing the life cycle and environmental consequences of nuclear waste, particularly from nuclear reactors and power generation (Yim & Caron, 2006).
Eigenschaften
CAS-Nummer |
14762-75-5 |
|---|---|
Molekularformel |
CH4 |
Molekulargewicht |
18.035 g/mol |
IUPAC-Name |
carbane |
InChI |
InChI=1S/CH4/h1H4/i1+2 |
InChI-Schlüssel |
VNWKTOKETHGBQD-NJFSPNSNSA-N |
Isomerische SMILES |
[14CH4] |
SMILES |
C |
Kanonische SMILES |
C |
Synonyme |
14C radioisotope C-14 radioisotope Carbon-14 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

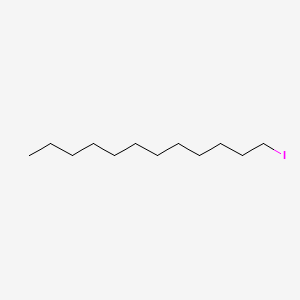

![[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl]methanesulfonate](/img/structure/B1195091.png)
![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)
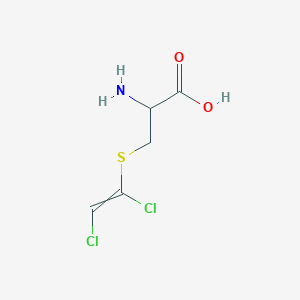

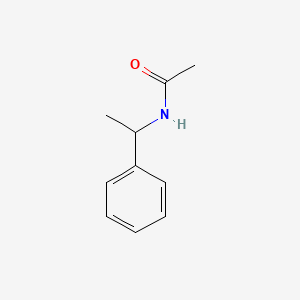
![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)


